(-)-Kopsanone
Description
Properties
CAS No. |
6662-83-5 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(1R,4R,12R,13S,16R,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-trien-17-one |
InChI |
InChI=1S/C20H22N2O/c23-16-13-10-18-6-3-9-22-11-14(16)20(17(18)22)12-4-1-2-5-15(12)21-19(13,20)8-7-18/h1-2,4-5,13-14,17,21H,3,6-11H2/t13-,14+,17-,18+,19+,20-/m0/s1 |
InChI Key |
RFDVSXYPLPEIGZ-ZLARMEDBSA-N |
Isomeric SMILES |
C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6)C7=CC=CC=C7N5 |
Canonical SMILES |
C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6)C7=CC=CC=C7N5 |
Origin of Product |
United States |
Preparation Methods
Early Total Synthesis (Magnus, 1983)
- Key features : The first total synthesis of kopsanone was reported by Magnus in 1983, involving 14 steps.
- Key steps :
- Pummerer rearrangement to construct the pentacyclic core.
- Diels-Alder reaction to form the bicyclooctane system.
- Outcome : This route established the fundamental synthetic logic for kopsanone but was relatively lengthy and lacked enantioselectivity.
Improved Synthesis (Kuehne, 1985)
- Key features : Reduced the number of steps to 8.
- Approach : Adapted biomimetic strategies and improved cyclization steps.
- Significance : Demonstrated more efficient access to the core structure.
Asymmetric Total Synthesis (MacMillan et al., 2011)
- Key features : Developed an enantioselective synthesis of (−)-kopsanone and (−)-kopsinine in 11 steps.
- Methodology :
- Organocascade catalysis to build molecular complexity rapidly.
- Biomimetic thermocyclization converting (−)-kopsinine to (−)-kopsanone.
- Key steps :
- Starting from an enantioenriched intermediate, a sequence involving trimethylsilyl iodide treatment, vinyl triphenylphosphonium bromide, and Wittig olefination formed a triene intermediate.
- Enamine α-carbomethoxylation followed by selective reduction yielded a diene.
- A [4 + 2] cycloaddition with phenylvinyl sulfone formed a sulfone cycloadduct.
- Raney nickel-mediated desulfonylation and reduction furnished (−)-kopsinine.
- Acid-mediated hydrolysis and thermal rearrangement converted (−)-kopsinine to (−)-kopsanone.
- Yield and efficiency : The synthesis was completed in 11 steps with improved overall yield and stereocontrol compared to previous methods.
Other Recent Syntheses
- Qin (2017) and Ye (2020) reported asymmetric syntheses involving 19–21 steps, employing advanced catalytic methods such as enantioselective Tsuji-Trost rearrangement, cyclopropanation, and SmI2-mediated acyloin condensation to construct the complex ring system.
Detailed Synthetic Sequence from MacMillan et al. (2011)
| Step | Transformation | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Deprotection/conjugate addition | Trimethylsilyl iodide | High | From enantioenriched intermediate |
| 2 | Wittig olefination | Vinyl triphenylphosphonium bromide, KOt-Bu | High | Forms cyclic alkene in triene |
| 3 | Enamine α-carbomethoxylation | Phosgene–methanol | - | Introduces ester functionality |
| 4 | Selective reduction | Pd/C, H2 | 69% (over 2 steps) | Yields diene intermediate |
| 5 | [4 + 2] Cycloaddition | Phenylvinyl sulfone, reflux benzene | 83% | Forms sulfone cycloadduct |
| 6 | Desulfonylation and reduction | Raney nickel | - | Produces (−)-kopsinine |
| 7 | Acid-mediated hydrolysis | Acid, heat | - | Converts (−)-kopsinine to kopsinic acid |
| 8 | Thermal rearrangement | Heating without solvent | - | Yields (−)-kopsanone |
Mechanistic and Strategic Insights
- Biomimetic thermocyclization : The conversion of (−)-kopsinine to (−)-kopsanone mimics natural biosynthetic pathways, involving acid-mediated hydrolysis followed by thermal rearrangement.
- Organocascade catalysis : Enables rapid assembly of complex molecular architectures with high stereocontrol.
- Pummerer rearrangement and Diels-Alder cycloaddition : Critical for constructing the pentacyclic core and bicyclo[2.2.2]octane framework.
- Selective functional group transformations : Including α-carbomethoxylation and selective reductions, are essential for installing key substituents and controlling stereochemistry.
Comparative Summary of Key Syntheses
Additional Synthetic Details from Literature
- The Pummerer rearrangement is used to form key C–C bonds in the pentacyclic core.
- The Diels-Alder reaction is employed to construct the bicyclo[2.2.2]octane moiety, a hallmark of the kopsanone skeleton.
- The use of vinyl sulfones as dienophiles in cycloadditions facilitates the formation of sulfone intermediates that can be reductively removed.
- Selective reductions and oxidations (e.g., Swern oxidation, Pd/C hydrogenation) are carefully orchestrated to maintain stereochemical integrity.
- The final acid-mediated hydrolysis and thermal rearrangement steps are crucial for converting kopsinine intermediates into kopsanone.
Chemical Reactions Analysis
Types of Reactions
Kopsanone undergoes various chemical reactions, including:
Oxidation: Kopsanone can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in Kopsanone, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the Kopsanone molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of Kopsanone can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Kopsanone has several scientific research applications, including:
Chemistry: Kopsanone is used as a model compound in the study of complex alkaloid synthesis and reaction mechanisms.
Biology: Research has shown that Kopsanone exhibits biological activity, making it a subject of interest in the study of natural products and their potential therapeutic uses.
Medicine: Kopsanone’s biological activity has led to investigations into its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Kopsanone involves its interaction with specific molecular targets within biological systems. Kopsanone is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in Kopsanone’s mechanism of action are still under investigation, but it is believed to affect cellular signaling pathways and enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Related Alkaloids
Structural Features
Key Observations :
- Ketone vs. Lactone/Lactam: (–)-Kopsanone’s dual ketone groups distinguish it from kopsijasmine (lactone) and kopsinilam (lactam), influencing hydrogen-bonding interactions and bioactivity .
- N-Methyl Group: Kopsinine’s N-methylation reduces steric hindrance compared to (–)-kopsanone, enabling distinct pharmacological profiles .
- Ring Strain: The bicyclo[4.2.1]nonane system in (–)-kopsanone imposes greater ring strain than kopsinine’s bicyclo[3.3.1]nonane, affecting synthetic strategies .
Bioactivity and Pharmacological Profiles
- Antimicrobial Activity: (–)-Kopsanone and kopsijasmine exhibit broad-spectrum antimicrobial effects, whereas kopsinine shows antimalarial activity against Plasmodium falciparum .
- Structural-Activity Relationship (SAR): The C22 ketone in (–)-kopsanone is critical for MAO-A inhibition; its reduction to a hydroxyl group (as in kopsinine) abolishes this activity .
Organocascade Catalysis
A unified approach synthesizes (–)-kopsanone alongside strychnine and aspidospermidine from a common tetracyclic intermediate (97) via enantioselective Tsuji-Trost rearrangements and SmI₂-mediated acyloin condensations . This strategy reduces total steps from 19 to 11 compared to traditional methods .
Metathesis Approaches
Kotha et al. (2019) utilized ring-closing metathesis (RCM) to construct the [5/5/6] aza-tricyclic core shared by dendrobine and (–)-kopsanone, demonstrating versatility across alkaloid families .
Q & A
[Basic] What are the primary natural sources and isolation techniques for (-)-Kopsanone?
This compound, an indole alkaloid, is primarily isolated from Kopsia species (Apocynaceae family). To isolate it, researchers typically employ solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (normal or reverse-phase) and preparative HPLC. Critical steps include monitoring fractions via TLC and comparing spectroscopic data (NMR, MS) with literature . For reproducibility, ensure raw plant material is taxonomically verified, and extraction parameters (solvent ratio, temperature) are rigorously documented .
[Basic] What spectroscopic methods are recommended for characterizing this compound’s structure?
Key techniques include:
- 1D/2D NMR : To resolve stereochemistry and confirm the α-tertiary amine and fused ring system.
- X-ray crystallography : For absolute configuration determination.
- High-resolution mass spectrometry (HRMS) : To verify molecular formula.
Researchers must report solvent, temperature, and calibration standards (e.g., TMS for NMR) to ensure reproducibility. Cross-referencing with synthetic intermediates (e.g., (+)-kopsanone derivatives) can resolve ambiguities .
[Advanced] How can researchers address stereochemical challenges in the total synthesis of this compound?
The synthesis of this compound requires enantioselective strategies due to its complex stereochemistry. Key approaches include:
- Asymmetric catalysis : Use chiral ligands in pivotal steps (e.g., Michael addition or cyclization).
- Chiral pool synthesis : Leverage natural chiral building blocks (e.g., amino acids) to control stereocenters.
- Late-stage resolution : Employ enzymatic or chemical resolution to isolate the desired enantiomer.
Refer to synthetic routes for (+)-kopsanone (e.g., thermal cyclization of intermediates like compound 105) and adapt enantiocontrol methods .
[Advanced] What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or experimental design. Mitigation strategies include:
- Dose-response studies : Compare in vitro IC₅₀ values with in vivo plasma concentrations.
- Metabolite profiling : Identify active metabolites via LC-MS/MS.
- Systematic reviews : Apply PICO frameworks to evaluate confounding variables (e.g., animal models, administration routes) across studies .
[Advanced] How should researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
Adopt a FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:
- Hypothesis-driven assays : Use siRNA knockdown or CRISPR to target putative pathways (e.g., apoptosis-related proteins).
- Omics integration : Combine transcriptomics/proteomics with phenotypic screening.
- Controls : Include enantiomeric controls (e.g., (+)-kopsanone) to assess stereospecificity.
Document experimental conditions (e.g., cell lines, incubation times) to enable cross-study comparisons .
[Basic] What are the established protocols for ensuring the purity of this compound in experimental settings?
Purity verification requires:
- HPLC : ≥95% purity with a validated method (e.g., C18 column, UV detection at 254 nm).
- Melting point analysis : Compare with literature values (±2°C tolerance).
- Karl Fischer titration : Quantify residual moisture (<0.5%).
For synthetic batches, chiral HPLC or polarimetry confirms enantiomeric excess .
[Advanced] What computational methods are validated for predicting the physicochemical properties of this compound?
Validated approaches include:
- Density Functional Theory (DFT) : Predicts pKa, logP, and redox potentials.
- Molecular dynamics simulations : Models membrane permeability or protein-ligand interactions.
- QSAR models : Correlate structural features with bioactivity.
Cross-validate predictions with experimental data (e.g., experimental logP vs. computed) to assess reliability .
[Basic] How can researchers optimize extraction yields of this compound from plant materials?
Optimization parameters:
- Solvent polarity : Use gradient extraction (non-polar to polar solvents) to capture diverse alkaloids.
- Ultrasound-assisted extraction (UAE) : Enhances yield via cavitation (e.g., 40 kHz, 30 minutes).
- pH adjustment : Alkalize extracts to precipitate non-alkaloidal impurities.
Statistical tools like response surface methodology (RSM) can model optimal conditions .
[Advanced] What are the best practices for conducting a systematic review on the pharmacological activities of this compound?
Follow Cochrane guidelines:
- Search strategy : Use databases (SciFinder, PubMed) with keywords (e.g., “kopsanone AND cytotoxicity”).
- Inclusion/exclusion criteria : Define by study type (in vivo, in vitro), dose range, and endpoints.
- Bias assessment : Apply ROBINS-I tool for non-randomized studies.
Involve methodologists and statisticians to harmonize data for meta-analysis .
[Advanced] How to reconcile discrepancies in reported spectroscopic data for this compound across different studies?
Resolve conflicts via:
- Cross-validation : Compare data with authentic samples or synthetic analogs.
- Conditional reporting : Document solvent, temperature, and instrument calibration in publications.
- Collaborative studies : Share raw spectra (e.g., via repositories) for independent verification.
Address contradictions transparently in the discussion section, citing potential methodological variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
